molecular formula C20H18N2O3 B2842570 2-(1-Benzofuran-2-yl)-N-[cyano-(2-methoxyphenyl)methyl]propanamide CAS No. 1436226-51-5

2-(1-Benzofuran-2-yl)-N-[cyano-(2-methoxyphenyl)methyl]propanamide

Cat. No.: B2842570
CAS No.: 1436226-51-5
M. Wt: 334.375
InChI Key: IPVPVAFKABHMQK-UHFFFAOYSA-N
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Description

2-(1-Benzofuran-2-yl)-N-[cyano-(2-methoxyphenyl)methyl]propanamide is a complex organic compound that belongs to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Benzofuran-2-yl)-N-[cyano-(2-methoxyphenyl)methyl]propanamide typically involves multi-step organic reactions. One common method includes the formation of the benzofuran ring through a free radical cyclization cascade . This method is advantageous due to its high yield and fewer side reactions. Another approach involves proton quantum tunneling, which also provides high yield and is conducive to constructing complex benzofuran ring systems .

Industrial Production Methods

Industrial production of benzofuran derivatives often employs large-scale organic synthesis techniques. These methods are optimized for high yield and purity, ensuring the compound’s suitability for various applications. The use of advanced catalysts and reaction conditions tailored to minimize by-products is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(1-Benzofuran-2-yl)-N-[cyano-(2-methoxyphenyl)methyl]propanamide undergoes several types of chemical reactions, including:

    Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen, commonly using reducing agents such as lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, acids, and bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

2-(1-Benzofuran-2-yl)-N-[cyano-(2-methoxyphenyl)methyl]propanamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-Benzofuran-2-yl)-N-[cyano-(2-methoxyphenyl)methyl]propanamide involves its interaction with specific molecular targets and pathways. The compound’s benzofuran ring structure allows it to interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of certain biological processes, such as tumor growth or viral replication .

Properties

IUPAC Name

2-(1-benzofuran-2-yl)-N-[cyano-(2-methoxyphenyl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3/c1-13(19-11-14-7-3-5-9-17(14)25-19)20(23)22-16(12-21)15-8-4-6-10-18(15)24-2/h3-11,13,16H,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPVPVAFKABHMQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=CC=CC=C2O1)C(=O)NC(C#N)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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